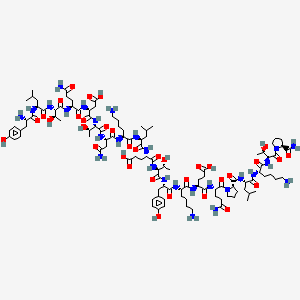
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, each contributing to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l involves the stepwise addition of amino acids in a specific sequence. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this peptide compound can be scaled up using automated peptide synthesizers. These machines can handle the repetitive nature of peptide synthesis, ensuring high yield and purity. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l
- This compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C108H173N27O35 |
|---|---|
Molecular Weight |
2409.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H173N27O35/c1-52(2)45-71(125-92(154)65(20-12-15-41-110)118-100(162)75(50-81(115)144)129-106(168)87(57(9)138)132-102(164)76(51-84(149)150)126-94(156)67(32-36-79(113)142)122-104(166)85(55(7)136)131-101(163)73(47-54(5)6)124-90(152)63(112)48-59-24-28-61(140)29-25-59)97(159)121-69(35-39-83(147)148)96(158)130-86(56(8)137)105(167)128-74(49-60-26-30-62(141)31-27-60)99(161)117-64(19-11-14-40-109)91(153)120-68(34-38-82(145)146)93(155)123-70(33-37-80(114)143)107(169)135-44-18-23-78(135)103(165)127-72(46-53(3)4)98(160)119-66(21-13-16-42-111)95(157)133-88(58(10)139)108(170)134-43-17-22-77(134)89(116)151/h24-31,52-58,63-78,85-88,136-141H,11-23,32-51,109-112H2,1-10H3,(H2,113,142)(H2,114,143)(H2,115,144)(H2,116,151)(H,117,161)(H,118,162)(H,119,160)(H,120,153)(H,121,159)(H,122,166)(H,123,155)(H,124,152)(H,125,154)(H,126,156)(H,127,165)(H,128,167)(H,129,168)(H,130,158)(H,131,163)(H,132,164)(H,133,157)(H,145,146)(H,147,148)(H,149,150)/t55-,56-,57-,58-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,85+,86+,87+,88+/m1/s1 |
InChI Key |
FBGPHGLVAVOXNN-PVQKTECESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




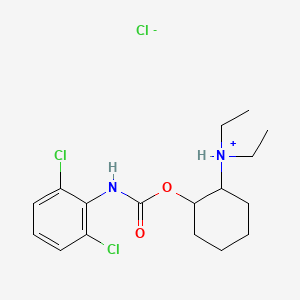
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

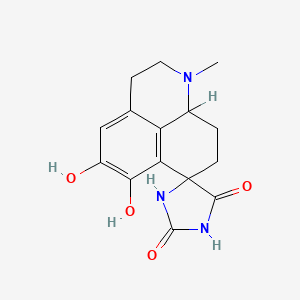
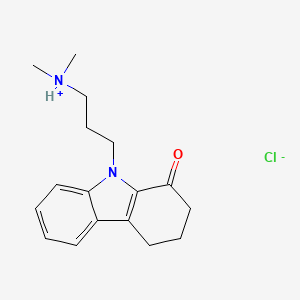
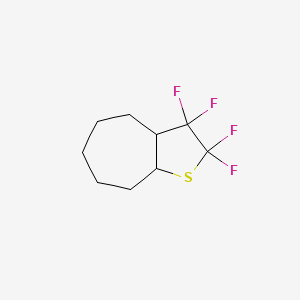

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)



